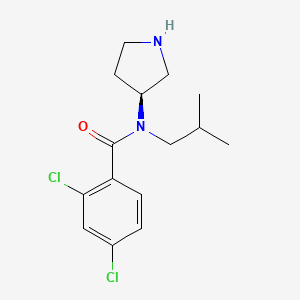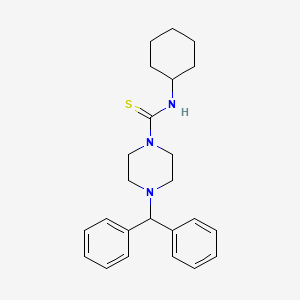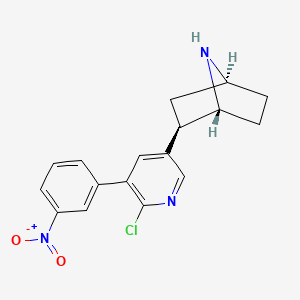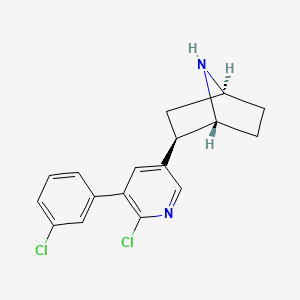
3'-(3-Chlorophenyl)epibatidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-(3-クロロフェニル)エピバチジンは、エクアドルの毒ガエル、Epipedobates tricolorの皮膚から単離された強力なアルカロイドであるエピバチジンの合成誘導体です . この化合物は、ニコチン性アセチルコリン受容体に対する高い親和性で知られており、薬理学研究の対象となっています .
2. 製法
合成経路と反応条件: 3’-(3-クロロフェニル)エピバチジンの合成は、容易に入手可能な前駆体から始まる複数の段階を伴います。 一般的な方法の1つは、1-ニトロペンタン-4-オンを原料として使用し、還元、環化、塩素化を含む一連の反応を経て最終生成物を得ます . 反応条件は、通常、変換を促進するために有機溶媒と触媒を使用することを伴います。
工業生産方法: 工業規模では、3’-(3-クロロフェニル)エピバチジンの製造は、同様の合成経路に従いますが、より高い収率と純度のために最適化されています。 このプロセスには、大規模反応器と反応パラメータの正確な制御が含まれており、一貫性と効率が確保されます .
3. 化学反応解析
反応の種類: 3’-(3-クロロフェニル)エピバチジンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤によって促進できます。
還元: 還元反応は、通常、炭素上のパラジウムなどの触媒を使用して水素化を行います。
一般的な試薬と条件:
酸化剤: 過マンガン酸カリウム、三酸化クロム。
還元剤: 炭素上のパラジウムを用いた水素ガス。
置換試薬: 塩素、臭素。
主な生成物: これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化によってエポキシド誘導体が生成される場合がありますが、還元によって化合物のさまざまな水素化形態が生成される可能性があります .
4. 科学研究への応用
3’-(3-クロロフェニル)エピバチジンは、科学研究において幅広い用途を持っています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’-(3-Chlorophenyl)epibatidine involves multiple steps, starting from readily available precursors. One common method includes the use of 1-nitropentan-4-one as a starting material, which undergoes a series of reactions including reduction, cyclization, and chlorination to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformations.
Industrial Production Methods: On an industrial scale, the production of 3’-(3-Chlorophenyl)epibatidine follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactors and precise control of reaction parameters to ensure consistency and efficiency .
化学反応の分析
Types of Reactions: 3’-(3-Chlorophenyl)epibatidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like chlorine or bromine under controlled conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Substitution Reagents: Chlorine, bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxide derivatives, while reduction can produce various hydrogenated forms of the compound .
科学的研究の応用
3’-(3-Chlorophenyl)epibatidine has a wide range of applications in scientific research:
作用機序
3’-(3-クロロフェニル)エピバチジンは、膜貫通オリゴマー性リガンド依存性イオンチャネルであるニコチン性アセチルコリン受容体(nAChRs)に結合することによって作用を発揮します . 結合すると、この化合物は受容体のコンフォメーション変化を誘導し、イオンチャネルの開口と、ナトリウムやカルシウムなどのイオンの流入につながります。 このイオン流は、化合物の薬理学的効果を仲介する下流のシグナル伝達経路をトリガーします .
類似化合物:
エピバチジン: 強力な鎮痛作用で知られる親化合物です.
3’-(3-ジメチルアミノフェニル)エピバチジン: 類似の薬理学的プロファイルを持つ誘導体です.
3’-(3-フルオロフェニル)エピバチジン: 強力なニコチン性アゴニスト活性を有する別のアナログです.
独自性: 3’-(3-クロロフェニル)エピバチジンは、特定の置換パターンにより、特定のタイプのニコチン性アセチルコリン受容体に対する結合親和性と選択性を高めるため、際立っています . これにより、受容体研究や創薬において貴重なツールとなっています。
類似化合物との比較
Epibatidine: The parent compound, known for its potent analgesic properties.
3’-(3-Dimethylaminophenyl)epibatidine: A derivative with a similar pharmacological profile.
3’-(3-Fluorophenyl)epibatidine: Another analogue with potent nicotinic agonist activity.
Uniqueness: 3’-(3-Chlorophenyl)epibatidine stands out due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain subtypes of nicotinic acetylcholine receptors . This makes it a valuable tool in receptor research and drug development.
特性
分子式 |
C17H16Cl2N2 |
|---|---|
分子量 |
319.2 g/mol |
IUPAC名 |
(1R,2R,4S)-2-[6-chloro-5-(3-chlorophenyl)pyridin-3-yl]-7-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C17H16Cl2N2/c18-12-3-1-2-10(6-12)15-7-11(9-20-17(15)19)14-8-13-4-5-16(14)21-13/h1-3,6-7,9,13-14,16,21H,4-5,8H2/t13-,14+,16+/m0/s1 |
InChIキー |
BQOFUHKUXADYRQ-SQWLQELKSA-N |
異性体SMILES |
C1C[C@@H]2[C@H](C[C@H]1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl |
正規SMILES |
C1CC2C(CC1N2)C3=CC(=C(N=C3)Cl)C4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790482.png)
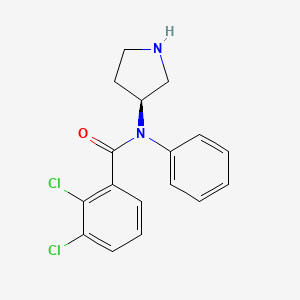
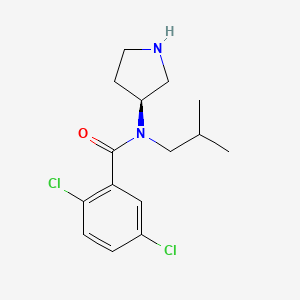
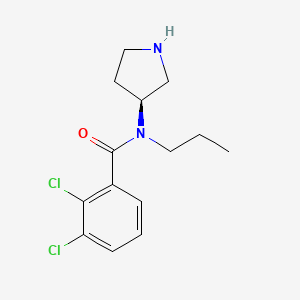
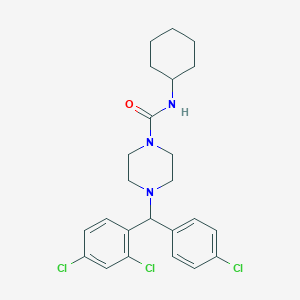
![4-({4-[(2,4-Dichlorophenyl)(phenyl)methyl]piperazin-1-yl}carbonyl)morpholine](/img/structure/B10790503.png)
![N-cyclohexyl-4-[(2,6-dichlorophenyl)(phenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790518.png)
![4-[(2-fluoro-4-chlorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790530.png)
![2-[(5S,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790539.png)
